molecular formula C22H18ClN5O2S2 B11284796 3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

3-[(3-chlorophenyl)sulfonyl]-N-[4-(propan-2-yl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

Cat. No.: B11284796
M. Wt: 484.0 g/mol
InChI Key: BJQRYGYRGMBQJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ISOPROPYLPHENYL)AMINE is a complex heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a unique structure that combines a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine core with a sulfonyl group and a chlorophenyl moiety, making it a promising candidate for various biological applications.

Preparation Methods

The synthesis of N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ISOPROPYLPHENYL)AMINE typically involves multiple steps, starting with the preparation of the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine scaffoldThe reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl moiety can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .

Comparison with Similar Compounds

Compared to other similar compounds, N-{3-[(3-CHLOROPHENYL)SULFONYL]THIENO[2,3-E][1,2,3]TRIAZOLO[1,5-A]PYRIMIDIN-5-YL}-N-(4-ISOPROPYLPHENYL)AMINE stands out due to its unique combination of structural features and biological activities. Similar compounds include:

  • Pyrazolo[3,4-d]pyrimidine derivatives
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives These compounds share some structural similarities but differ in their specific substituents and biological activities.

Properties

Molecular Formula

C22H18ClN5O2S2

Molecular Weight

484.0 g/mol

IUPAC Name

10-(3-chlorophenyl)sulfonyl-N-(4-propan-2-ylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine

InChI

InChI=1S/C22H18ClN5O2S2/c1-13(2)14-6-8-16(9-7-14)24-20-19-18(10-11-31-19)28-21(25-20)22(26-27-28)32(29,30)17-5-3-4-15(23)12-17/h3-13H,1-2H3,(H,24,25)

InChI Key

BJQRYGYRGMBQJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC(=CC=C5)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.